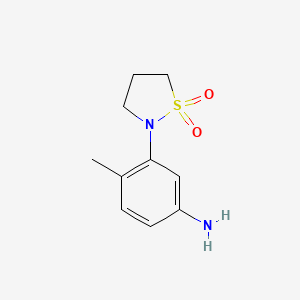

2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

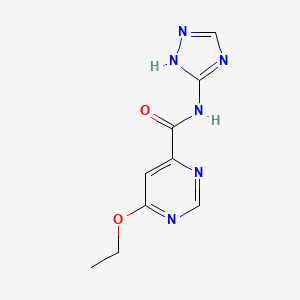

The compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound that has a molecular formula of C16H15N5 . It’s also known as “4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline” and "4-Methyl-N’-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine" .

Synthesis Analysis

A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones to determine their in vitro antimicrobial activities against clinically isolated strains .

Molecular Structure Analysis

The molecular structure of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” consists of 16 carbon atoms, 15 hydrogen atoms, and 5 nitrogen atoms .

Chemical Reactions Analysis

The compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” was found to have genotoxic impurities in imatinib mesylate, a classical small molecule inhibitor of tyrosine kinase .

Physical And Chemical Properties Analysis

The compound “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” has a molecular weight of 277.324 Da . The exact physical and chemical properties of “2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione” are not available.

科学的研究の応用

Biological Potential and Synthetic Development

Thiazolidinediones and their analogues, such as 1,3-thiazolidin-4-ones, exhibit a broad spectrum of biological activities. These compounds are pivotal in medicinal chemistry due to their significant pharmacological importance. They have been the subject of extensive research for their potential activities against various diseases. The synthesis of these compounds, employing green chemistry approaches, underscores the environmental consciousness in modern chemical research. Notably, these molecules are found in commercial pharmaceuticals, highlighting their relevance in drug discovery and therapeutic applications (Santos, Jones Jr., & Silva, 2018).

Mechanisms of Action in Disease Modulation

Thiazolidinediones, acting as PPARγ agonists, have shown efficacy in metabolic syndrome and type 2 diabetes management. Beyond their metabolic effects, these molecules also demonstrate anti-cancer properties, supported by data from clinical trials. Their anti-cancer effects are interestingly independent of PPARγ receptor activation, suggesting alternative mechanisms such as selective inhibition of IGF-1 receptor signaling, which is crucial in the regulation of various cancers (Mughal, Kumar, & Vikram, 2015).

Inhibitory Effects on Protein Tyrosine Phosphatase 1B

2,4-Thiazolidinediones have been explored for their potential as PTP 1B inhibitors, a key regulator in the insulin signaling pathway. Modifications in the TZD scaffold have led to molecules with promising activity against PTP 1B, suggesting their utility in addressing insulin resistance associated with type 2 diabetes mellitus. This research area illustrates the versatility of TZD derivatives in designing novel therapeutic agents (Verma, Yadav, & Thareja, 2019).

Environmental Impact and Green Synthesis

The synthesis and structural exploration of thiazolidine derivatives, including efforts towards green synthesis, reflect a growing trend in chemical research towards sustainability. These methodologies not only aim at reducing the environmental footprint of chemical synthesis but also enhance the pharmacological profiles of the synthesized compounds. This aspect of research underlines the importance of environmentally friendly practices in the development of new drugs and chemicals (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Safety and Hazards

作用機序

Mode of Action

It is known that pyrimidinamine derivatives, which are structurally similar, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death .

Biochemical Pathways

Based on the mode of action, it can be inferred that this compound may affect the electron transport chain in the mitochondria, leading to disruption in atp production and an increase in reactive oxygen species .

Result of Action

Based on the mode of action, it can be inferred that this compound may lead to cell death due to the disruption in atp production and an increase in reactive oxygen species .

特性

IUPAC Name |

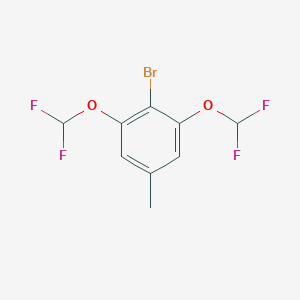

3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-8-3-4-9(11)7-10(8)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOAWOGRUCCIFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2CCCS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Amino-2-methylphenyl)-1lambda6,2-thiazolidine-1,1-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)

![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)

![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2394747.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2394754.png)

![5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2394761.png)